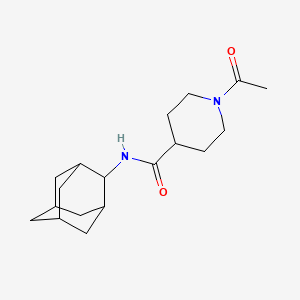![molecular formula C19H18ClN3O3 B5427156 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-3-methoxybenzamide](/img/structure/B5427156.png)
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-3-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-3-methoxybenzamide, also known as CM-272, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-3-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways involved in cell growth, inflammation, and neurodegeneration. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the production of inflammatory mediators. In addition, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Moreover, this compound has been shown to modulate the activity of various ion channels, including voltage-gated sodium channels, which are involved in the transmission of pain signals.
Biochemical and physiological effects
This compound has been shown to have various biochemical and physiological effects, depending on the target pathway and cell type. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which are mechanisms of cell death. In addition, this compound has been shown to inhibit the invasion and migration of cancer cells, which are mechanisms of metastasis. In inflammatory cells, this compound has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. Moreover, this compound has been shown to reduce the activation of microglia, which are immune cells in the brain that are involved in neuroinflammation. In neurons, this compound has been shown to enhance the survival and function of neurons, which are mechanisms of neuroprotection.
Vorteile Und Einschränkungen Für Laborexperimente
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-3-methoxybenzamide has several advantages for lab experiments, including its high potency and selectivity for various targets. Moreover, this compound has been shown to have good pharmacokinetic properties, making it a potential candidate for in vivo studies. However, this compound also has some limitations, including its low solubility in water, which can affect its bioavailability. In addition, this compound has not been extensively studied in vivo, and its toxicity and side effects are not fully understood.
Zukünftige Richtungen
There are several future directions for the research on N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-3-methoxybenzamide, including the optimization of its chemical structure to improve its potency and selectivity. Moreover, further studies are needed to determine the pharmacokinetics and toxicity of this compound in vivo. In addition, the potential therapeutic applications of this compound in other diseases, such as cardiovascular diseases and metabolic disorders, should be explored. Furthermore, the development of novel drug delivery systems for this compound could enhance its bioavailability and efficacy. Finally, the combination of this compound with other drugs or therapies could enhance its therapeutic effects and reduce its side effects.
Synthesemethoden
The synthesis of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-3-methoxybenzamide involves a multi-step process that starts with the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenyl hydrazine. The resulting product is then reacted with ethyl 3-methoxybenzoate to form N-ethyl-3-methoxybenzohydrazide. The final step involves the reaction of N-ethyl-3-methoxybenzohydrazide with chloroacetic acid and triethylamine to form this compound.
Wissenschaftliche Forschungsanwendungen
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-3-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Moreover, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-ethyl-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-3-23(19(24)14-5-4-6-16(11-14)25-2)12-17-21-18(22-26-17)13-7-9-15(20)10-8-13/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCLOIVAFWIRGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)C(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methylphenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5427078.png)
![8-fluoro-2-{[(3R*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]methyl}-4(1H)-quinolinone](/img/structure/B5427085.png)
![4-[allyl(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5427097.png)
![3-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyridine](/img/structure/B5427099.png)


![1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-3-(2-phenylethyl)piperidine](/img/structure/B5427128.png)
![ethyl [7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5427132.png)
![N-ethyl-5-{[methyl(5-quinolinylmethyl)amino]methyl}-2-pyrimidinamine](/img/structure/B5427137.png)
![{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5427140.png)

![[4-(3-methoxybenzyl)-1-(1-phenyl-1H-tetrazol-5-yl)piperidin-4-yl]methanol](/img/structure/B5427162.png)
![7-[2-(2-methoxyphenyl)ethyl]-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5427166.png)
